1-Benzyl-2-(2-methoxyphenyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Ring Systems in Organic Synthesis and Stereochemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and vital structural motif in a vast number of natural products, pharmaceuticals, and catalysts. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, making it a cornerstone in the field of stereochemistry. The development of stereoselective synthetic methods to access functionally diverse pyrrolidines is a testament to their importance in organic synthesis. The ability to control the stereochemistry at multiple centers on the pyrrolidine ring is crucial for dictating the biological activity and physical properties of the resulting molecules.
Overview of Complex Nitrogen-Containing Heterocycles in Modern Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the design of new chemical entities with diverse applications. Their prevalence in biologically active compounds underscores their significance. These cyclic structures can engage in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition processes in biological systems. The introduction of various substituents and the fusion of the heterocyclic core with other ring systems lead to a vast chemical space with a wide range of electronic and steric properties, offering immense possibilities for the development of novel functional molecules.
Rationale for Comprehensive Research on 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine and Related Architectures
The pyrrolidine ring provides a defined three-dimensional scaffold.
The N-benzyl group can influence the molecule's lipophilicity and steric profile, and it can also be a key pharmacophoric element or a protecting group in synthetic sequences.
The 2-methoxyphenyl group at the 2-position introduces an aromatic system with a specific substitution pattern that can engage in various non-covalent interactions and influence the compound's metabolic stability and target-binding affinity.
While specific research data for this compound is not extensively available in the public domain, its structural motifs are present in numerous compounds of scientific interest. The study of such architectures is driven by the quest for new therapeutic agents, catalysts, and materials with tailored properties. Research on analogous structures provides valuable insights into structure-activity relationships and informs the design of new molecules with desired functions.
Due to the limited availability of specific experimental data for "this compound," the following table provides representative physicochemical properties of its core components and a closely related analog to illustrate the expected characteristics.
| Property | 1-Benzylpyrrolidine | 2-(2-Methoxyphenyl)pyrrolidine (B11805) | 1-Benzyl-2-pyrrolidinone |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₅NO | C₁₁H₁₃NO |
| Molecular Weight | 161.24 g/mol | 177.24 g/mol | 175.23 g/mol |
| Physical State | Liquid | Not specified | Liquid |
| Boiling Point | Not specified | Not specified | Not specified |
| Density | Not specified | Not specified | 1.095 g/mL at 25 °C |
| Refractive Index | Not specified | Not specified | n20/D 1.552 |
This table presents data for related compounds to provide context for the properties of this compound.
Detailed research on the synthesis and characterization of 2-aryl-N-benzylpyrrolidines often involves multi-step sequences. A general synthetic approach might involve the formation of the pyrrolidine ring via cyclization reactions, followed by N-benzylation, or the use of a pre-functionalized pyrrolidine precursor.
For instance, the synthesis of a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, involved the acylation of a dihydroxy-pyrrolidine derivative iucr.org. The purification of such compounds is typically achieved through techniques like flash column chromatography iucr.org.
The characterization of these molecules relies heavily on spectroscopic methods. While specific spectra for this compound are not available, the following table illustrates the kind of data that would be expected from NMR and mass spectrometry analysis, based on a related compound, 1-Benzyl-2-pyrrolidinone.
| Spectroscopic Data | 1-Benzyl-2-pyrrolidinone |
| ¹H NMR | Data would show characteristic peaks for the benzyl (B1604629) and pyrrolidinone protons. |
| ¹³C NMR | Expected signals would correspond to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring and benzyl group. chemicalbook.com |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. |
This table provides an example of the expected spectroscopic data for a compound with a similar core structure.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
1-benzyl-2-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C18H21NO/c1-20-18-12-6-5-10-16(18)17-11-7-13-19(17)14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
InChI Key |
PBJVVTVIRQMMAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 2 2 Methoxyphenyl Pyrrolidine and Analogous Pyrrolidine Derivatives
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine structure reveals several logical bond disconnections that form the basis for various synthetic strategies. The primary disconnections target the bonds forming the heterocyclic ring and the bond connecting the stereogenic center to the aryl substituent.
Strategy A: Intramolecular C-N Bond Formation: Disconnection of one of the ring's C-N bonds (a) leads back to a linear precursor, typically a 4-substituted-N-benzyl-4-(2-methoxyphenyl)butylamine derivative. The terminal functional group (X) would be a leaving group, facilitating a nucleophilic substitution, or a precursor for reductive amination.
Strategy B: Double C-N Bond Formation: Simultaneous disconnection of both C-N bonds (b) simplifies the core to a 1,4-dicarbonyl compound and benzylamine (B48309). This approach is characteristic of classical reductive amination or Paal-Knorr type syntheses.
Strategy C: Multicomponent [3+2] Cycloaddition: A disconnection across the C2-C3 and N-C5 bonds (c) deconstructs the ring into components for a [3+2] cycloaddition. This typically involves an azomethine ylide, generated from an amine and an aldehyde, which reacts with a dipolarophile.
Strategy D: Chiral Pool Approach: Recognizing the C2-substituted pyrrolidine (B122466) motif, a strategic disconnection can be made at the C2-aryl bond (d), tracing the chiral pyrrolidine core back to a readily available chiral starting material, most commonly the amino acid L-proline.
Figure 1: Key retrosynthetic disconnections for the this compound scaffold.Pyrrolidine Ring Construction Strategies
The formation of the pyrrolidine ring is the cornerstone of the synthesis. Various strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and control.
This strategy involves the formation of the pyrrolidine ring by cyclizing a linear precursor containing the nitrogen atom and the four-carbon chain. The reaction is driven by the formation of a thermodynamically stable five-membered ring.
One effective method is the cyclodehydration of 4-amino-1,2-butanediols. For instance, the synthesis of 1-benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol, a close analog, was achieved by treating 4-(benzylamino)-4-(2-methoxyphenyl)butane-1,2-diol with thionyl chloride (SOCl₂). This reagent facilitates the cyclization by converting the hydroxyl groups into good leaving groups, promoting an intramolecular nucleophilic substitution by the amine.
Another modern approach utilizes biocatalysis. Transaminases can be employed to asymmetrically aminate ω-chloro ketones. The resulting chiral ω-chloro amine intermediate then undergoes spontaneous intramolecular cyclization to yield enantioenriched 2-substituted pyrrolidines. nih.govmdpi.com This method combines the amination and cyclization steps in a tandem process, providing access to chiral products. nih.govmdpi.com
Table 1: Examples of Intramolecular Cyclization Strategies for Pyrrolidine Synthesis
| Method | Precursor | Key Reagent/Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Cyclodehydration | 4-Amino-1,2-diol | Thionyl Chloride (SOCl₂) | 3-Hydroxypyrrolidine | |
| Nucleophilic Substitution | ω-Halo amine | Base (e.g., K₂CO₃) | Substituted Pyrrolidine | researchgate.net |
| Biocatalytic Cascade | ω-Chloro ketone | Transaminase (TA) | Chiral 2-Arylpyrrolidine | nih.govmdpi.com |
Reductive amination is a powerful and direct method for constructing the pyrrolidine ring from acyclic precursors. researchgate.net The most common approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by in-situ reduction of the resulting imine/enamine intermediates. sigmaaldrich.com
For the synthesis of N-benzyl pyrrolidines, succinaldehyde (B1195056) or a stable equivalent like 2,5-dimethoxytetrahydrofuran (B146720) is reacted with benzylamine. The reaction proceeds through the formation of a di-imine or an intermediate N-benzylpyrrole, which is then reduced to the corresponding pyrrolidine. researchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. sigmaaldrich.com This method is highly efficient for producing N-substituted pyrrolidines. researchgate.netresearchgate.net
Table 2: Reductive Amination for Pyrrolidine Synthesis
| Carbonyl Source | Amine Source | Reducing Agent | Solvent | Product | Ref. |
|---|---|---|---|---|---|
| 2,5-Dimethoxytetrahydrofuran | Aniline | Sodium Borohydride | Acidic Water | N-Arylpyrrolidine | researchgate.net |
| Succinaldehyde | Primary Amine | Sodium Triacetoxyborohydride | Dichloroethane | N-Alkylpyrrolidine | sigmaaldrich.com |
Multicomponent reactions (MCRs) offer significant advantages in efficiency and atom economy by combining three or more reactants in a single operation to form a complex product. The 1,3-dipolar cycloaddition of azomethine ylides is a preeminent MCR for synthesizing highly substituted pyrrolidines.
In a typical sequence relevant to the target structure, an azomethine ylide is generated in situ from the condensation of an α-amino acid (such as N-benzylglycine, also known as sarcosine) and an aldehyde (2-methoxybenzaldehyde). This 1,3-dipole then reacts with a dipolarophile, such as an alkene or alkyne, to construct the pyrrolidine ring in a [3+2] cycloaddition. This approach allows for the introduction of substituents at multiple positions of the pyrrolidine ring in a single, convergent step and can often be performed with high stereocontrol.
Table 3: Multicomponent Strategies for Pyrrolidine Synthesis
| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Ref. |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Aldehyde | Amino Acid Ester | Chalcone | Iodine (I₂) / K₂CO₃ | |
| [3+2] Cycloaddition | Isatin | Sarcosine | Maleimide | Microwave, 125°C |
Stereoselective Synthesis of the this compound Core
Achieving stereochemical control at the C2 position is crucial for many applications of pyrrolidine derivatives. Chiral pool synthesis represents a robust strategy for obtaining enantiomerically pure products by leveraging the inherent chirality of natural molecules.
The amino acid L-proline is an ideal and widely used starting material from the chiral pool for the synthesis of (S)-2-substituted pyrrolidines. rsc.org Its pyrrolidine ring is pre-formed with the desired (S)-stereochemistry at the C2 position. The synthetic challenge is then reduced to the stereocontrolled introduction of the 2-methoxyphenyl group in place of the native carboxyl group.
A powerful method for this transformation involves the generation of an N-acyliminium ion intermediate from an N-protected proline derivative. For example, N-benzyl-L-proline can be converted to an N-benzyl-2-alkoxy-pyrrolidine or a related precursor. Treatment with a Lewis acid generates a cyclic N-acyliminium ion, which is a potent electrophile. This intermediate can then undergo a Friedel-Crafts-type reaction with a nucleophilic aromatic compound, such as 1,3-dimethoxybenzene (B93181) (a proxy for the methoxy-substituted ring), to install the aryl group at the C2 position with retention of stereochemistry. Subsequent N-benzylation, if not already performed, completes the synthesis of the target scaffold. This approach leverages the innate chirality of proline to directly establish the desired absolute configuration of the final product.
Table 4: Key Transformations in Chiral Pool Synthesis from L-Proline
| Starting Material | Key Intermediate | Reaction Type for C2-Arylation | Arylating Agent | Product Stereochemistry | Ref. |
|---|---|---|---|---|---|
| N-Boc-L-proline | N-Boc-α-methoxypyrrolidine | Lewis Acid-mediated Friedel-Crafts | Activated Arene | (S)-2-Arylpyrrolidine |
Asymmetric Catalysis in Pyrrolidine Ring Closure and Functionalization
Asymmetric catalysis provides the most efficient route to enantioenriched pyrrolidines by creating chiral centers with high fidelity. nih.gov Methodologies focus on either constructing the heterocyclic ring with inherent stereocontrol or functionalizing a pre-existing ring in a stereoselective manner.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles stands as one of the most powerful strategies for the enantioselective synthesis of polysubstituted pyrrolidines. rsc.orgresearchgate.net This approach allows for the simultaneous formation of multiple stereocenters with a high degree of control. acs.org Various metal complexes and organocatalysts have been developed to facilitate this transformation.
Metal-catalyzed variants often employ silver(I) or copper(I) complexes with chiral ligands. For instance, the reaction of imino esters (as azomethine ylide precursors) with electron-deficient alkenes can be catalyzed by Ag(I) or Cu(I) complexes, affording densely functionalized pyrrolidines with excellent diastereo- and enantioselectivity. researchgate.netacs.org Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines, facilitated by novel phosphoramidite (B1245037) ligands, also provides an effective route to chiral pyrrolidines. nih.gov
Organocatalytic [3+2] cycloadditions have also emerged as a prominent strategy, often utilizing chiral prolinol silyl (B83357) ethers or other bifunctional catalysts to activate the substrates and control the stereochemical outcome. researchgate.net These methods offer the advantage of being metal-free, which can be crucial in pharmaceutical synthesis.
Table 1: Examples of Catalytic Enantioselective [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis Data sourced from multiple studies. researchgate.netacs.orgthieme-connect.com
| Catalyst/Ligand System | Dipolarophile | Ylide Precursor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Ag₂CO₃ / Chiral AmidPhos Ligand | Diethyl maleate | Aryl-substituted imino ester | >95:5 | 95% | 91% |
| Cu(I) / Chiral Ferrocenyl Ligand | Alkenyl heteroarene | Glycine imino ester | >20:1 | 99% | 78% |
| Ag₂CO₃ | N-tert-Butanesulfinylazadiene | Aryl-substituted imino ester | >20:1 | >98% (de) | 83% |
| Pd(0) / Phosphoramidite Ligand | N-Boc imine | Trimethylenemethane (TMM) | N/A | 95% | 85% |
Asymmetric alkylation provides a powerful tool for the functionalization of pyrrolidine precursors. One established method involves the enantioselective deprotonation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine, using a chiral base complex like s-butyllithium/(-)-sparteine (B7772259). The resulting configurationally stable lithiated species can be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines. nih.gov
Catalytic approaches are also prevalent. For example, rhodium(II)-catalyzed asymmetric C-H insertion reactions can directly difunctionalize a pyrrolidine moiety. nih.gov Furthermore, iridium-catalyzed branched-selective allylic substitution has been used to access precursors for C₂-symmetrical 2,5-disubstituted pyrrolidines with high yields and selectivities. nih.govacs.org These methods are highly versatile and can be applied to a wide range of substrates to generate diverse pyrrolidine structures.
Table 2: Selected Asymmetric Alkylation and Addition Methods for Pyrrolidine Derivatives Data compiled from various synthetic reports. nih.govacs.org
| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Selectivity |
| Enantioselective Lithiation-Alkylation | N-Boc-pyrrolidine | s-BuLi / (-)-sparteine, then E⁺ | 2-Substituted pyrrolidine | Good to excellent ee |
| Rh(II)-Catalyzed C-H Insertion | N-Protected pyrrolidine | Rh(II)-chiral ligand, Diazo precursor | C₂-Symmetrical 2,5-disubstituted pyrrolidine | High enantio- and diastereocontrol |
| Ir-Catalyzed Allylic Substitution | Allylic carbonate | Chiral iridacycle catalyst, Ammonia | Precursor to 2,5-disubstituted pyrrolidine | High yield and selectivity |
| Ni-Catalyzed Hydroalkylation | 3-Pyrroline | Ni catalyst, Chiral BOX ligand | C3-alkylated pyrrolidine | High regio- and enantioselectivity |
The desymmetrization of achiral meso-compounds is an elegant and efficient strategy for generating complex chiral molecules from simple precursors. nih.gov This approach can be applied to meso-pyrrolidines or their acyclic precursors, where a chiral catalyst selectively transforms one of two enantiotopic functional groups.
Enzymatic methods, such as lipase-catalyzed acylation or hydrolysis, have been successfully used for the desymmetrization of meso-N-Boc-2,5-cis-disubstituted pyrrolidines, providing the corresponding monoesters in high enantiomeric excess. researchgate.net
Non-enzymatic catalytic desymmetrization is also a powerful tool. Chiral organocatalysts, such as C₂-symmetric chiral 4-pyrrolidinopyridines, have been shown to be effective in the enantioselective acylation of meso-diols that can serve as precursors to chiral pyrrolidines. nih.govkyoto-u.ac.jp Another notable example is the palladium-catalyzed desymmetrizing carboamination of meso-2,5-diallylpyrrolidinyl ureas, which generates bicyclic ureas bearing three stereocenters with good diastereoselectivity and high enantioselectivity. nih.gov Furthermore, the desymmetrization of oxetanes using either a chiral auxiliary or a chiral phosphoric acid catalyst enables the synthesis of pyrrolidines with an all-carbon quaternary stereocenter. organic-chemistry.org
Table 3: Asymmetric Desymmetrization Strategies for Pyrrolidine Synthesis Based on findings from multiple research groups. nih.govresearchgate.netnih.govorganic-chemistry.org
| Substrate | Catalyst/Reagent | Transformation | Enantiomeric Excess (ee) |
| meso-N-Boc-2,5-bis(hydroxymethyl)pyrrolidine | Lipase | Ester hydrolysis / Transesterification | High |
| meso-2,5-Diallylpyrrolidinyl urea | Pd(0) / Chiral ligand | Intramolecular carboamination | Up to 90% |
| meso-1,2-Cyclohexanediol (precursor) | C₂-Symmetric chiral 4-pyrrolidinopyridine | Asymmetric acylation | 90% |
| 3,3-Disubstituted oxetane | Chiral phosphoric acid | Ring-opening with amine | Excellent |
Installation of Benzyl (B1604629) and Methoxyphenyl Moieties
Once the chiral pyrrolidine core is established, the targeted benzyl and 2-methoxyphenyl substituents must be installed. This typically involves distinct N-alkylation and C-arylation steps.
The introduction of a benzyl group onto the nitrogen atom of the pyrrolidine ring is a common transformation. Standard N-alkylation using a benzyl halide (e.g., benzyl bromide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is a widely used and effective method. The reaction is typically performed in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).
Alternatively, reductive amination provides another robust route. This involves the reaction of the secondary amine of the pyrrolidine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ by a hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
More modern, atom-economic approaches include the "borrowing hydrogen" methodology, where a catalyst, often based on nickel or other transition metals, facilitates the coupling of the pyrrolidine with benzyl alcohol. nih.gov This process generates water as the only byproduct.
Table 4: Common Methods for N-Benzylation of Pyrrolidines
| Method | Reagents | Typical Conditions | Key Features |
| Direct Alkylation | Benzyl bromide, K₂CO₃ | MeCN or DMF, room temp. to 80 °C | High yielding, widely applicable |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Dichloroethane (DCE), room temp. | Mild conditions, good functional group tolerance |
| "Borrowing Hydrogen" Catalysis | Benzyl alcohol, Ni catalyst | High temperature, pressure | Atom-economic, environmentally friendly |
| Mitsunobu Reaction | Benzyl alcohol, DEAD, PPh₃ | THF, 0 °C to room temp. | Useful for sterically hindered substrates |
Introducing the 2-methoxyphenyl group at the C2 position of the pyrrolidine ring requires the formation of a carbon-carbon bond, a task often accomplished via transition metal-catalyzed cross-coupling reactions. mdpi.com
Palladium-catalyzed reactions are particularly prominent. For instance, a Suzuki-Miyaura coupling can be performed between a 2-halopyrrolidine (or a triflate derivative) and 2-methoxyphenylboronic acid. mdpi.com Similarly, Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) can be employed.
Direct C-H arylation has emerged as a more step-economic strategy. This involves the coupling of an N-protected pyrrolidine with an aryl halide, such as 2-bromoanisole, catalyzed by a palladium complex. This method avoids the pre-functionalization of the pyrrolidine ring. Copper-catalyzed carboamination of vinylarenes with specific aminoethyltrifluoroborates also provides a route to 2-arylpyrrolidines under mild conditions. nih.gov
Table 5: Selected Arylation Methods for Introducing a 2-Methoxyphenyl Group
| Method | Pyrrolidine Substrate | Aryl Source | Catalyst System |
| Suzuki-Miyaura Coupling | 2-Bromopyrrolidine derivative | 2-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ |
| Direct C-H Arylation | N-Boc-pyrrolidine | 2-Bromoanisole | Pd(OAc)₂, Ligand (e.g., phosphine) |
| Copper-Catalyzed Carboamination | Potassium N-carbamoyl-β-aminoethyltrifluoroborate | 2-Methoxystyrene | Cu(OAc)₂, Ligand |
| Palladium-Catalyzed Carboamination | γ-(N-Arylamino)alkene | 2-Bromoanisole | Pd(0) catalyst, Base |
Ortho-Methoxy Substituent Effects on Reaction Pathways
The presence of an ortho-methoxy substituent on the phenyl ring at the 2-position of the pyrrolidine core introduces significant steric and electronic effects that can profoundly influence reaction pathways and outcomes. Research into related structures has shown that such substituents can dictate the conformation of molecules and the accessibility of reactive centers.
Furthermore, electronic effects also play a crucial role. The methoxy (B1213986) group is electron-donating through resonance, which can modulate the electron density of the aromatic ring. This can impact the rates and regioselectivity of metal-catalyzed cross-coupling reactions used to form the C-C bond between the pyrrolidine and the phenyl ring. For example, in biocatalytic transaminase-triggered cyclizations to form 2-phenylpyrrolidines, electron-donating groups like para-methoxy have been observed to decrease reaction yields, whereas electron-withdrawing groups were beneficial. acs.org While this is a biocatalytic example, it highlights the sensitivity of cyclization precursors to the electronic nature of the aryl substituent, a principle that often extends to transition metal catalysis.
Advanced Catalytic Approaches in Pyrrolidine Synthesis
The synthesis of pyrrolidines has been significantly advanced by the development of sophisticated catalytic methods. Transition metals, in particular, have proven to be versatile tools for constructing the pyrrolidine ring with high levels of control over stereochemistry and substitution patterns.
Transition-Metal-Catalyzed Processes
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of pyrrolidine rings through C-C and C-N bond-forming reactions.
One prominent strategy is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes. This reaction allows for the coupling of an aminoalkene with an aryl or vinyl bromide, simultaneously forming a C-N bond (cyclization) and a C-C bond. nih.gov These processes can exhibit high diastereoselectivity, leading to specific trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov A key advantage is the ability to perform tandem reactions in a one-pot process, where an initial N-arylation is followed by the carboamination, allowing for the rapid assembly of complex N-aryl-2-benzylpyrrolidines from simple primary amines and two different aryl bromides. nih.gov
Another powerful palladium-catalyzed method is the α-arylation of N-Boc pyrrolidine. This approach involves the deprotonation of the α-carbon of N-Boc pyrrolidine, followed by a Negishi cross-coupling reaction with an aryl bromide. researchgate.netacs.org The use of chiral ligands, such as (-)-sparteine, enables this transformation to be performed enantioselectively, providing access to enantioenriched 2-arylpyrrolidines. researchgate.netacs.org This method has proven effective for a wide range of heteroaromatic bromides and has been applied to the total synthesis of several natural products. acs.org
Table 1: Examples of Palladium-Catalyzed Pyrrolidine Synthesis
Gold catalysis has emerged as a powerful tool for the synthesis of pyrrolidines, particularly through tandem reactions. A notable example is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.orgnih.gov This methodology provides a practical and general route to various enantioenriched pyrrolidines in good to excellent yields and with high diastereoselectivities. acs.orgacs.org
The proposed mechanism involves an initial gold-catalyzed 5-endo-dig cycloisomerization of the homopropargyl sulfonamide to form an intermediate, which is then converted to an iminium species. acs.org This iminium intermediate is subsequently reduced in situ by a hydride source, such as an organosilane, to yield the final pyrrolidine product. acs.org A key feature of this process is the dual catalytic role of gold, which facilitates both the cycloisomerization and the formation of the iminium intermediate. acs.org This represents the first example of a pyrrolidine synthesis from a homopropargyl sulfonamide. nih.govresearchgate.net
Earth-abundant metals like cobalt and nickel have gained prominence in catalysis, offering sustainable and efficient pathways for C-C bond formation in pyrrolidine synthesis. Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been developed to divergently synthesize chiral C2- and C3-alkylated pyrrolidines. researchgate.net
In these systems, the choice of catalyst dictates the regioselectivity. A cobalt catalyst, often paired with a modified bisoxazoline (BOX) ligand, can achieve asymmetric C(sp³)–C(sp³) coupling to furnish C3-alkylated pyrrolidines with high efficiency. researchgate.net Conversely, a nickel catalytic system can be employed for the enantioselective hydroalkylation to produce C2-alkylated pyrrolidines, often through a tandem alkene isomerization/hydroalkylation sequence. researchgate.net The ability to control the regioselectivity by simply changing the ligand or metal catalyst is a significant advantage of these methods, allowing access to different structural isomers from a common precursor. epfl.chnih.gov These nickel hydride-catalyzed reactions represent an efficient approach to constructing new C-C bonds involving at least one C(sp³) center. nih.govresearchgate.net
Table 2: Catalyst-Tuned Regioselective Hydroalkylation of 3-Pyrrolines
Rhodium catalysts have enabled a variety of transformations for the synthesis of pyrrolidines and other N-heterocycles. These methods are often highly efficient and atom-economical. researchgate.net Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds offers a direct pathway to N-unprotected pyrrolidines under mild conditions, avoiding the need for external oxidants or directing groups. organic-chemistry.org
Furthermore, rhodium-catalyzed asymmetric hydrogenation of olefins is a proficient method for creating chiral centers. Novel chiral ferrocene-derived ligands have been designed for rhodium-catalyzed asymmetric hydrogenation of precursors like dehydroamino acid esters and α-aryl enamides, yielding products with excellent enantioselectivities (up to >99.9% ee). nih.gov Another approach involves the highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines, which can be integrated into a one-pot procedure to synthesize chiral 2-aryl pyrrolidines. organic-chemistry.org These transformations highlight the versatility of rhodium catalysis in constructing the pyrrolidine core with precise stereochemical control.
Organocatalytic Methods for Pyrrolidine Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines, offering an alternative to metal-catalyzed reactions and often proceeding under mild conditions with high enantioselectivity. mdpi.com These methods typically involve the use of small organic molecules, such as proline and its derivatives, to catalyze the formation of the pyrrolidine ring.
One notable organocatalytic approach for the synthesis of highly substituted pyrrolidines is the asymmetric cascade reaction. For instance, the reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone can be catalyzed by a cinchonidine-derived bifunctional amino-squaramide catalyst. This method affords highly functionalized pyrrolidines bearing a stereogenic quaternary center at the 3-position with high enantio- and diastereoselectivities. rsc.org
The Michael addition of aldehydes to nitroolefins is another key reaction in organocatalytic pyrrolidine synthesis. Diarylprolinol silyl ethers have proven to be highly efficient organocatalysts for a variety of chemical transformations, including this one. nih.gov New pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. These catalysts have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov
| Catalyst Type | Reaction | Key Features |
| Cinchonidine-derived amino-squaramide | Asymmetric cascade reaction of N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone | High enantio- and diastereoselectivity; formation of a quaternary stereocenter. rsc.org |
| Diarylprolinol silyl ethers | Michael addition of aldehydes to nitroolefins | High efficiency in various transformations. nih.gov |
| Pyrrolidines with bulky C2-substituents | Michael addition of aldehydes to nitroolefins | Good enantioselectivity (up to 85% ee). nih.gov |
Metal-Free Synthetic Protocols
In recent years, there has been a growing interest in the development of metal-free synthetic methods for the construction of N-heterocycles to avoid residual metal contamination in the final products, which is a significant concern in the pharmaceutical industry. frontiersin.orgnih.gov Intramolecular electrochemical C-H amination has emerged as an environmentally friendly methodology for the metal-free synthesis of N-heterocycles. frontiersin.orgnih.gov This approach utilizes electricity as a clean oxidant, avoiding the need for external chemical oxidants.
While direct metal-free synthesis of this compound is not extensively documented, the principles of metal-free C-H amination can be applied to the synthesis of the pyrrolidine core. These reactions can be categorized based on the hybridization of the carbon atom involved in the C-H bond cleavage, namely C(sp²)-H and C(sp³)-H aminations. The development of these methods provides a sustainable and atom-economical route to various N-heterocyclic compounds.
Functional Group Interconversions and Derivatization of Preformed Pyrrolidine Rings
The functionalization of a pre-existing pyrrolidine ring is a versatile strategy for the synthesis of a diverse range of derivatives. This approach allows for the introduction of various substituents at specific positions of the pyrrolidine nucleus, thereby enabling the fine-tuning of the molecule's properties.
Modification of the Nitrogen Atom (N1)
The nitrogen atom of the pyrrolidine ring is a common site for derivatization. N-alkylation, and specifically N-benzylation, is a fundamental transformation in the synthesis of compounds like this compound. This can be readily achieved by reacting the corresponding secondary amine with a benzyl halide, such as benzyl bromide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net
A method for the preparation of N-benzyl-3-pyrrolidone has been described, which involves the reaction of benzylamine with ethyl acrylate, followed by a series of transformations to yield the desired product. google.com Although this example leads to a pyrrolidone, the initial N-benzylation step is a common strategy for introducing the benzyl group onto the pyrrolidine nitrogen.
In some synthetic routes, the nitrogen atom may be protected with a group like a tert-butoxycarbonyl (Boc) group. The subsequent removal of the benzyl group from an N-Boc and N-benzyl double-protected aminopyridine ring has been shown to be facilitated by acetic acid during palladium-catalyzed hydrogenation. nih.gov
Derivatization at the 2-Position (C2) and other Carbons
The introduction of substituents at the carbon atoms of the pyrrolidine ring, particularly at the C2 position, is crucial for creating structural diversity. Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful technique for the direct functionalization of pyrrolidines. acs.orgresearchgate.netnih.govacs.org This method allows for the formation of a carbon-carbon bond between a pyrrolidine carbon and an aryl group. The regioselectivity of the arylation can be controlled by using directing groups. For instance, an aminoquinoline auxiliary at the C3 position can direct the arylation to the C4 position with high regio- and stereoselectivity. acs.orgresearchgate.netacs.org The C2 position of pyrrolidines is often considered activated, making it a potential site for C-H functionalization. acs.org
Stereochemical Investigations and Chiral Properties
Enantiomeric Purity and Control in Synthesis
Achieving high enantiomeric purity is a key objective in the synthesis of chiral molecules like 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine. The synthesis of related N-benzyl-2-substituted pyrrolidine (B122466) derivatives has been shown to yield high enantiomeric purity, often exceeding 99% enantiomeric excess (% ee), which is typically confirmed using chiral high-performance liquid chromatography (HPLC). semanticscholar.org Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction, ensuring the desired enantiomer is produced predominantly. semanticscholar.org
The synthesis of analogous pyrrolidine alkaloids often utilizes a chiral pool strategy, starting from naturally occurring chiral molecules like L-proline. researchgate.net This approach allows for the transfer of chirality from the starting material to the final product. For instance, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has been successfully carried out starting from L-proline. researchgate.net Such methods are instrumental in producing enantiomerically pure compounds for further investigation.
Conformational Analysis of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The specific conformation is influenced by the nature and orientation of its substituents.
The puckering of the pyrrolidine ring can be described by two main forms: the "UP" and "DOWN" puckers. nih.govresearchgate.netresearchgate.net These conformations are in dynamic equilibrium through a process called pseudorotation, where the pucker appears to rotate around the ring without significant changes in energy. ox.ac.uksmu.edu In substituted pyrrolidines, the energy barrier between different puckered conformations is generally low. researchgate.net The geometry of the ring and the orientation of its substituents can be quantitatively described using Cremer-Pople puckering coordinates. ox.ac.uk
The two primary puckered conformations for a five-membered ring are the envelope (Cs symmetry), where one atom is out of the plane of the other four, and the twist (C2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. smu.edu The pseudorotational cycle of a five-membered ring encompasses ten envelope and ten twist conformations. smu.edu
The bulky benzyl (B1604629) group at the N1 position and the 2-methoxyphenyl group at the C2 position significantly influence the conformational preferences of the pyrrolidine ring. These substituents will sterically interact with each other and with the ring atoms, favoring conformations that minimize these interactions.
In a related substituted pyrrolidine, the orientation of a para-methoxyphenyl group was found to be crucial for its biological activity, as it inserts into a hydrophobic pocket of a receptor. nih.gov This highlights the importance of the conformation of the methoxyphenyl substituent relative to the pyrrolidine ring. The presence of bulky substituents can restrict the pseudorotation of the ring, leading to a more defined set of preferred conformations. ox.ac.uk
Dihedral angles, which describe the angle between two intersecting planes, are crucial for a detailed conformational analysis. nih.govmdanalysis.orgmdanalysis.org In substituted pyrrolidines, the dihedral angles within the ring and between the ring and its substituents define the molecule's three-dimensional structure.
For example, in a related (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the dihedral angle between the two phenyl rings is a significant 72.234 (5)°. scichemj.org This severe twist is a result of steric hindrance between the bulky groups. Furthermore, the pyrrolidine ring itself is twisted from the C1-C6 phenyl ring with a dihedral angle of 72.750 (5)°. scichemj.org
The table below presents selected dihedral angle data from a substituted pyrrolidine derivative, illustrating the non-planar nature of the ring and the orientation of its substituents.
| Torsion Angle | Value (°) |
|---|---|
| C11—C10—N2—O4 | 17.7 (3) |
| C15—C16—O5—C19 | 176.2 (2) |
Data sourced from a study on a tetra-substituted pyrrolidine derivative. iucr.org
Stereoisomerism and Stereoselective Outcomes
The presence of a chiral center at C2 means that this compound exists as a pair of enantiomers (R and S isomers). These stereoisomers can exhibit different biological activities, a phenomenon known as stereoselectivity.
In studies of related N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine (B1211576) D-2 receptor antagonist activity was found to be confined to the R enantiomer. nih.gov This demonstrates a clear stereoselective effect where one enantiomer is significantly more potent than the other. The X-ray crystal structure of one of these potent compounds confirmed the R stereochemistry and showed a specific conformation where the 4-fluorobenzyl group was folded over the salicylamide (B354443) moiety. nih.gov
Interestingly, the stereospecificity of some N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamide derivatives can be altered by changing the length of the alkyl side chain. nih.gov For 1-ethyl substituted compounds, the S enantiomers were more potent, whereas for 1-n-hexyl-substituted compounds, the R enantiomers showed higher potency. nih.gov This highlights the subtle interplay between stereochemistry and substituent effects in determining biological outcomes. The stereoselective synthesis and separation of the enantiomers of this compound are therefore crucial for understanding its pharmacological profile.
Structural Characterization and Advanced Computational Investigations
Computational Chemistry and Molecular Modeling
Prediction of Reaction Mechanisms and Transition States
The formation of 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine typically involves the N-alkylation of 2-(2-methoxyphenyl)pyrrolidine (B11805) with a benzyl (B1604629) halide or a related benzylating agent. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reaction mechanism and identifying the associated transition states.
This process would involve modeling the reactants, intermediates, transition states, and products in the gas phase and in various solvents to simulate experimental conditions. A common reaction for its synthesis is the nucleophilic substitution (SN2) reaction where the nitrogen atom of the pyrrolidine (B122466) ring attacks the benzylic carbon of a benzyl halide (e.g., benzyl bromide).
The key steps in a computational study of this reaction mechanism would be:
Geometry Optimization: The three-dimensional structures of the reactants (2-(2-methoxyphenyl)pyrrolidine and benzyl bromide), the transition state, and the products (this compound and the bromide ion) are optimized to find their lowest energy conformations.
Transition State Search: Specialized algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy barrier along the reaction coordinate.
Frequency Analysis: This calculation is performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Table 1: Hypothetical DFT Calculation Results for the N-Benzylation of 2-(2-methoxyphenyl)pyrrolidine
| Species | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Reactants | B3LYP/6-31G(d) | PCM (Toluene) | 0.00 | None |
| Transition State (SN2) | B3LYP/6-31G(d) | PCM (Toluene) | +15.8 | -254.3 |
| Products | B3LYP/6-31G(d) | PCM (Toluene) | -22.5 | None |
Note: The data in this table is illustrative and not based on published results for this specific reaction.
Conformational Landscape and Energy Profile Analysis
The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and to determine the energy barriers for interconversion between them.
The conformational landscape of this molecule is complex due to the rotational freedom around several single bonds:
The C-N bond connecting the benzyl group to the pyrrolidine ring.
The C-C bond connecting the pyrrolidine ring to the methoxyphenyl group.
The C-O bond of the methoxy (B1213986) group.
The puckering of the pyrrolidine ring itself, which typically adopts envelope or twisted conformations. unipa.it
A systematic computational approach to analyze this landscape involves:
Conformational Search: Using molecular mechanics force fields (like MMFF94) or semi-empirical methods, a broad search of the conformational space is performed by systematically rotating key dihedral angles. researchgate.net
Geometry Optimization and Energy Ranking: The unique conformers found are then subjected to higher-level DFT calculations for geometry optimization and to obtain more accurate energy values. researchgate.net
Boltzmann Distribution: The relative populations of the conformers at a given temperature can be estimated from their relative Gibbs free energies using the Boltzmann distribution, which indicates the probability of finding the molecule in each conformation.
The analysis would focus on the dihedral angles defining the orientation of the benzyl and methoxyphenyl groups relative to the pyrrolidine ring. For instance, the relative orientation of the bulky substituents at positions 1 and 2 of the pyrrolidine ring will be a major determinant of the lowest energy conformers due to steric hindrance.
Table 2: Hypothetical Energy Profile of Major Conformers of this compound
| Conformer ID | Dihedral Angle 1 (C-C-N-C) | Dihedral Angle 2 (N-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
| A | 175° | 65° | 0.00 | 75.1% |
| B | -70° | 70° | 1.25 | 10.2% |
| C | 170° | -68° | 1.40 | 7.8% |
| D | 60° | -175° | 1.85 | 3.5% |
Note: The data in this table is illustrative, representing plausible results from a detailed computational conformational analysis. The dihedral angles are defined by atoms of the benzyl-pyrrolidine and pyrrolidine-methoxyphenyl linkages, respectively.
Structure Reactivity and Structure Selectivity Relationship Sar Studies of Pyrrolidine Frameworks
General Principles of Pyrrolidine (B122466) Scaffold Design for Chemical Reactivity
The design of pyrrolidine scaffolds for specific applications in chemical synthesis and drug discovery is guided by several core principles rooted in its distinct structural features. Unlike flat aromatic rings, the saturated five-membered pyrrolidine ring is non-planar, granting it a three-dimensional architecture that is advantageous for exploring chemical and pharmacophore space. nih.gov
Key design principles include:
Conformational Flexibility and Control: The pyrrolidine ring is not rigid and can adopt various conformations, often described as "envelope" or "twist" forms, through a process known as pseudorotation. This flexibility allows the molecule to adapt its shape to fit into active sites of enzymes or receptors. The puckering of the ring can be controlled by the strategic placement of substituents. For instance, the electronegativity and size of substituents at the C4 position can favor specific Cγ-endo or Cγ-exo envelope conformers. nih.gov
Stereochemical Complexity: A substituted pyrrolidine ring can contain multiple stereogenic centers. This stereochemical richness is a powerful tool in design, as different stereoisomers can exhibit vastly different biological activities and selectivities due to the precise spatial orientation of their substituents. nih.gov The ability to control the stereochemistry during synthesis is therefore paramount. nih.govmdpi.com
Vectorial Display of Substituents: The non-planar structure of the pyrrolidine ring allows for the projection of substituents in well-defined vectors in three-dimensional space. This is critical for establishing specific interactions with biological targets, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. The design process involves positioning these substituents to optimize these interactions for desired reactivity or biological effect.
Influence of Substituents on Pyrrolidine Reactivity and Selectivity
The chemical reactivity and selectivity of the pyrrolidine framework are highly sensitive to the nature and position of its substituents. Both electronic and steric effects play a significant role in modulating the properties of the ring and its appended functional groups. nih.govacs.org For the compound 1-Benzyl-2-(2-methoxyphenyl)pyrrolidine, the N-benzyl group and the 2-(2-methoxyphenyl) group are the primary determinants of its SAR profile.
The nitrogen atom in the pyrrolidine ring is inherently basic and nucleophilic due to the presence of a lone pair of electrons. nih.gov The substitution at this nitrogen atom directly influences these properties. The N-benzyl group in this compound modulates the nitrogen's reactivity in several ways:
Electronic Effect: The benzyl (B1604629) group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH2-) group, is generally considered to be weakly electron-withdrawing through an inductive effect. This effect can slightly decrease the electron density on the nitrogen atom compared to an N-alkyl substituted pyrrolidine, thereby reducing its Brønsted basicity. However, this effect is modest, and the nitrogen remains significantly basic.
Steric Hindrance: The steric bulk of the benzyl group can hinder the approach of electrophiles to the nitrogen lone pair. This steric shielding can reduce the nitrogen's nucleophilicity, making it less reactive in certain substitution or addition reactions compared to less hindered N-substituted pyrrolidines (e.g., N-methyl). This effect is dependent on the steric demands of the reacting partner.
Reactivity in SAR Studies: In many SAR-driven medicinal chemistry programs, the N-benzyl group serves as a common scaffold component that can be modified. For example, substitution on the phenyl ring of the benzyl group can introduce additional interaction points or fine-tune electronic properties, which has been shown to significantly alter biological activity in related heterocyclic systems. acs.org A series of N-benzyl-pyrrolidin-3-amine derivatives have been explored as monoamine reuptake inhibitors, highlighting the importance of the N-benzyl motif for molecular conformation and biological function. nih.gov
| Property | Influence of N-Benzyl Group | Rationale |
| Basicity | Slight decrease | Weak inductive electron-withdrawing effect of the phenyl ring. |
| Nucleophilicity | Moderate decrease | Steric hindrance from the benzyl group impeding access to the nitrogen lone pair. |
| Reactivity | Modulated | Serves as a modifiable handle for SAR exploration via substitution on the aromatic ring. |
The substituent at the C2 position of the pyrrolidine ring has a profound impact on the ring's conformation and its stereochemical influence on adjacent centers or reacting molecules. The 2-(2-methoxyphenyl) group is sterically demanding due to the ortho-methoxy substituent.
This steric bulk is a powerful tool for stereochemical control:
Ring Conformation: To minimize steric strain, bulky substituents on the pyrrolidine ring preferentially occupy a pseudoequatorial position. The 2-(2-methoxyphenyl) group is expected to strongly favor a conformation where it is positioned away from the other ring atoms and the N-benzyl group. This preference can lock the pyrrolidine ring into a specific pucker, reducing its conformational flexibility and presenting a more defined three-dimensional structure. nih.govresearchgate.net
Diastereoselectivity in Reactions: The fixed conformation dictated by the C2-substituent creates a biased steric environment. One face of the pyrrolidine ring becomes significantly more hindered than the other. Consequently, in reactions where a new stereocenter is formed (e.g., alkylation at C3 or reactions involving the nitrogen), the incoming reagent will preferentially approach from the less hindered face, leading to high diastereoselectivity. Studies on other cyclic systems have shown that ortho-substituted aryl groups exert a strong directing effect on the conformation of adjacent sp3-sp3 bonds, favoring specific orientations to minimize allylic-type strain. nih.gov This principle suggests the 2-(2-methoxyphenyl) group will dictate the spatial arrangement of the N-benzyl group and the approach trajectory of reactants.
The specific three-dimensional arrangement of a molecule is paramount for its ability to be recognized by and interact with biological macromolecules like proteins and nucleic acids. The stereochemistry of this compound, defined by the chiral center at C2 and the resulting ring conformation, is critical for its molecular recognition properties.
Defined 3D Shape: The combination of the N-benzyl and the sterically demanding 2-(2-methoxyphenyl) groups creates a unique and relatively rigid molecular shape. This defined topography is essential for fitting into a specific binding pocket of a target protein, akin to a key fitting into a lock. Different stereoisomers would present entirely different shapes, leading to dramatic differences in binding affinity and biological activity. nih.gov
Non-Covalent Interactions: The functional groups of the molecule facilitate specific non-covalent interactions that stabilize the molecule within a binding site. researchgate.netpurdue.edu
The phenyl rings of both the benzyl and methoxyphenyl groups can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.
The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor , forming a hydrogen bond with a suitable donor group (e.g., an -OH or -NH group) in the binding pocket. mdpi.com The ortho position of this group restricts its rotational freedom, presenting it in a more defined orientation for such an interaction.
The pyrrolidine nitrogen , being a weak base, can form a hydrogen bond or an ionic interaction (if protonated) with an acidic residue (e.g., aspartic acid, glutamic acid).
The precise spatial location of these interaction points, dictated by the molecule's stereochemistry, determines the strength and specificity of the molecular recognition event.
Systematic Derivatization for SAR Exploration
Systematic derivatization is the cornerstone of SAR exploration, allowing researchers to probe the steric, electronic, and physicochemical requirements for a molecule's activity. For a scaffold like this compound, derivatization can be systematically performed at several key positions to build a comprehensive SAR model. acs.orgresearchgate.net
Table of Derivatization Strategies for SAR Exploration
| Position of Derivatization | Rationale for Modification | Examples of Modifications | Information Gained |
| N-Benzyl Group (Aromatic Ring) | To probe steric and electronic effects, and explore potential new binding interactions. acs.org | Add electron-donating groups (-CH3, -OCH3) or electron-withdrawing groups (-Cl, -F, -CF3) at ortho, meta, and para positions. | Determines the importance of π-electron density and identifies regions where steric bulk is tolerated or beneficial. |
| 2-Methoxyphenyl Group (Aromatic Ring) | To evaluate the role of the methoxy group and the steric/electronic properties of the aryl substituent. | Move the methoxy group (meta, para positions), replace it with other groups (-OH, -F, -CH3), or use different aryl rings (e.g., naphthyl, pyridyl). | Clarifies whether the methoxy group is a key H-bond acceptor and how changes in the aryl group's size and electronics affect activity. |
| Pyrrolidine Ring (C3, C4, C5) | To explore the necessity of the unsubstituted pyrrolidine core and the impact of conformational changes. | Introduce small alkyl groups (e.g., methyl) or polar groups (e.g., hydroxyl, fluoro) at available positions. | Reveals which areas of the scaffold are in close contact with the binding site and how altering ring pucker affects binding. |
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes to Complex Pyrrolidine (B122466) Architectures
The synthesis of structurally complex pyrrolidines is a central theme in modern organic chemistry. mdpi.comsoton.ac.uk Researchers are continually seeking to develop more efficient and versatile methods to access these valuable molecules. A significant focus lies in the development of novel cycloaddition reactions, which can rapidly construct the pyrrolidine ring with a high degree of stereocontrol. acs.orgacs.org For instance, the use of multicomponent reactions allows for the one-pot synthesis of highly substituted pyrrolidines from simple starting materials, offering a streamlined approach to molecular complexity. nih.gov
Another key area of development is the functionalization of the pyrrolidine ring itself. This includes the development of new methods for C-H activation, allowing for the direct introduction of functional groups onto the pyrrolidine scaffold. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to diverse pyrrolidine derivatives. Furthermore, radical-based methodologies are emerging as powerful tools for the synthesis of complex pyrrolidine structures, including the formation of challenging trans-lactams. soton.ac.uk
Table 1: Emerging Synthetic Strategies for Complex Pyrrolidines
| Synthetic Strategy | Description | Key Advantages |
| Asymmetric Cycloadditions | Reactions that form the pyrrolidine ring with high stereocontrol, often using chiral catalysts or auxiliaries. acs.org | High enantioselectivity, rapid construction of the core structure. |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a complex product. nih.gov | High efficiency, atom economy, and diversity of accessible structures. |
| C-H Functionalization | Direct introduction of functional groups onto the pyrrolidine ring by activating C-H bonds. | Increased synthetic efficiency, access to novel derivatives. |
| Radical Cyclizations | Formation of the pyrrolidine ring through radical-mediated processes. soton.ac.uk | Access to unique and challenging ring systems. |
Exploration of New Catalytic Transformations Utilizing Pyrrolidine-Based Systems
Pyrrolidine derivatives, particularly those derived from proline, are renowned for their role as organocatalysts. mdpi.combenthamdirect.comnih.gov The future of this field lies in the exploration of new catalytic transformations that can be mediated by these versatile scaffolds. Researchers are designing novel pyrrolidine-based catalysts with enhanced reactivity and selectivity for a wide range of chemical reactions. mdpi.combohrium.comnih.gov
One promising direction is the development of catalysts for asymmetric reactions, where the chiral pyrrolidine scaffold can induce a high degree of stereoselectivity. mdpi.comnih.govnih.gov This is particularly important in the synthesis of pharmaceuticals, where the stereochemistry of a molecule can have a profound impact on its biological activity. Furthermore, there is growing interest in the use of pyrrolidine-based catalysts in photoredox catalysis, which utilizes light to drive chemical reactions. This approach offers a green and sustainable alternative to traditional synthetic methods.
Integration of Advanced Computational Methods for Rational Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the study of pyrrolidine chemistry. nih.govacs.orgacs.org These methods allow researchers to gain a deeper understanding of reaction mechanisms, predict the outcomes of reactions, and rationally design new catalysts and synthetic routes. mdpi.comnih.gov
For example, DFT calculations can be used to elucidate the transition states of reactions, providing insights into the factors that control selectivity. This information can then be used to design more efficient and selective catalysts. Computational methods can also be used to screen virtual libraries of compounds, identifying promising candidates for further experimental investigation. The synergy between computational and experimental chemistry is expected to accelerate the pace of discovery in the field of pyrrolidine synthesis and catalysis. acs.orgnih.gov
Expansion of Pyrrolidine Scaffold Utility in Interdisciplinary Chemical Research
The versatility of the pyrrolidine scaffold extends beyond traditional organic synthesis and medicinal chemistry. nbinno.com There is a growing interest in the application of pyrrolidine derivatives in a variety of interdisciplinary fields.
In materials science, pyrrolidinium-based ionic liquids are being investigated for their potential use as electrolytes in batteries and other electrochemical devices. nih.govmdpi.com Their unique properties, such as high ionic conductivity and low volatility, make them attractive alternatives to traditional electrolytes. alfa-chemistry.comacs.orgalfa-chemistry.com In chemical biology, pyrrolidine-based probes are being developed to study biological processes and to identify new drug targets. The ability to easily modify the pyrrolidine scaffold allows for the creation of a wide range of probes with different properties and functionalities.
Application of Flow Chemistry and Continuous Processing in Pyrrolidine Synthesis
Flow chemistry, which involves carrying out chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, is gaining traction as a powerful tool for the synthesis of pyrrolidines and other heterocyclic compounds. africacommons.netafricacommons.netacs.org This technology offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for automation and scalability. mtak.hunih.govresearchgate.net
The application of flow chemistry to the synthesis of complex pyrrolidine architectures is an active area of research. acs.orguc.ptresearchgate.net By integrating multiple reaction steps into a single continuous process, it is possible to streamline the synthesis of these valuable molecules and reduce the amount of waste generated. acs.orgrsc.org The development of new flow-based methodologies for pyrrolidine synthesis is expected to have a significant impact on the pharmaceutical industry and other areas where these compounds are used. acs.org
Q & A
Q. What are the common synthetic routes for 1-benzyl-2-(2-methoxyphenyl)pyrrolidine, and how can intermediates be optimized for yield?
The synthesis of pyrrolidine derivatives typically involves cyclization or substitution reactions. For example, a titanium-catalyzed hydroamination procedure (general procedure J) has been used to synthesize structurally similar 1-benzyl-2-substituted pyrrolidines, achieving yields of ~48% after purification via flash chromatography (PE/EtOAc) . Key intermediates like 2-(3-methoxyphenyl)pyrrolidine (CAS BD17366) can be sourced with 98% purity, enabling downstream functionalization . Optimization strategies include slow addition of amines to control reaction kinetics and using chiral auxiliaries to improve stereoselectivity .
Q. What spectroscopic methods are recommended for characterizing this compound?
Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (LC-HRMS) are critical for confirming molecular weight and purity. For example, LC-HRMS analysis of analogous 1-acyl-2-benzylpyrrolidines achieved mass accuracy within 0.0006 atomic mass units (e.g., [M+H]+ = 419.2083 vs. 419.2082 observed) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for verifying substituent positions and stereochemistry, as demonstrated in studies of related pyrrolidine derivatives .
Q. What safety protocols are advised for handling this compound in laboratory settings?
While specific toxicity data for this compound are limited, structurally similar compounds (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) require handling in ventilated environments with personal protective equipment (PPE), including gloves, safety glasses, and dust masks. Immediate decontamination of spills and avoidance of inhalation/ingestion are emphasized .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for pyrrolidine derivatives?
Contradictions may arise from differences in receptor binding assays or stereochemical purity. For dual orexin receptor antagonists like 1-acyl-2-benzylpyrrolidines, bioactivity discrepancies were resolved by re-evaluating enantiomeric excess via chiral HPLC and validating receptor affinity using radioligand displacement assays (e.g., IC50 values ± SEM) . Cross-referencing synthetic protocols (e.g., coupling reagent choice) with bioassay conditions is critical .
Q. What strategies improve the catalytic efficiency of pyrrolidine synthesis?
Titanium-catalyzed hydroamination has been optimized for pyrrolidine derivatives by adjusting reaction time, temperature, and ligand design. For instance, slow amine addition over 4 hours improved yield by 15% in 1-benzyl-2-(2-methyl-benzyl)pyrrolidine synthesis . Computational modeling of transition states can further guide catalyst selection to reduce energy barriers .
Q. How does X-ray crystallography aid in structural analysis of substituted pyrrolidines?
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles. For example, methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate was resolved with an R factor of 0.042, validating the bicyclic conformation and nitro group orientation . This method is indispensable for resolving regiochemical ambiguities in complex derivatives.
Q. What are the challenges in linking pyrrolidine derivatives to orexin receptor antagonism?
Key challenges include balancing lipophilicity (for blood-brain barrier penetration) and polar surface area (to avoid off-target effects). Structure-activity relationship (SAR) studies on 1-acyl-2-benzylpyrrolidines revealed that 3,4-dimethoxybenzyl substituents enhance receptor binding (e.g., compound 11: [M+H]+ = 419.13, 36% yield), while bulky groups reduce potency .
Methodological Notes
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons and proton environments .
- Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to verify enantiomeric excess ≥95% .
- Safety Compliance : Follow OSHA HCS standards for unclassified compounds, including hazard communication and emergency eyewash access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
